molecular formula C11H10ClN3O2 B13331509 2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one

2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B13331509
M. Wt: 251.67 g/mol
InChI Key: YZABVFWIUZBOHF-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[44]non-1-en-4-one is a heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, a precursor containing the chloropyridinyl group can be reacted with a diazaspiro compound in the presence of a base to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and selectivity . Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different overall architectures .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C11H10ClN3O2/c12-8-2-1-7(5-13-8)9-14-10(16)11(15-9)3-4-17-6-11/h1-2,5H,3-4,6H2,(H,14,15,16)

InChI Key

YZABVFWIUZBOHF-UHFFFAOYSA-N

Canonical SMILES

C1COCC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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